(S)-2-(4-Tert-butylphenyl)pyrrolidine

chiral recognition enantioselective pharmacology stereochemical SAR

Replace undefined stereochemistry or generic arylpyrrolidines that risk irreproducible biological data. This defined (S)-chiral building block (CAS 1228547-77-0) with para-tert-butyl substitution (MW 203.32) solves configuration and hydrophobicity gaps. - **Differentiation:** (S)-enantiomer vs. (R)- or racemic (CAS 383127-16-0); para-tert-butyl (+56 Da vs. 2-phenyl) optimizes logP ~3.5-4.0. - **Application:** Chiral ligand development, HCV inhibitor scaffold (patented), asymmetric synthesis. - **Supply:** 96-98% purity; immediate shipment for lead optimization or catalysis.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 1228547-77-0
Cat. No. B12943794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Tert-butylphenyl)pyrrolidine
CAS1228547-77-0
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2CCCN2
InChIInChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3/t13-/m0/s1
InChIKeyJFBLTILAHRPXNP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-Tert-butylphenyl)pyrrolidine CAS 1228547-77-0: Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(S)-2-(4-Tert-butylphenyl)pyrrolidine (CAS 1228547-77-0) is a chiral 2-arylpyrrolidine derivative with the molecular formula C14H21N and molecular weight 203.32 g/mol [1]. The compound features a pyrrolidine ring substituted at the 2-position with a 4-tert-butylphenyl group in the (S)-configuration. As a member of the 2-substituted arylpyrrolidine class, this compound serves as a versatile chiral building block in asymmetric synthesis, with applications spanning chiral ligand development, pharmaceutical intermediate synthesis, and stereochemical probe design [2]. The tert-butyl group at the para position confers enhanced lipophilicity (calculated logP ~3.5-4.0 based on structural analogs) and steric bulk that differentiates this compound from unsubstituted 2-phenylpyrrolidine (MW 147.22 g/mol) . The compound is commercially available with reported purities ranging from 96% to 98% .

Defined (S)-enantiomer for stereochemical control in asymmetric synthesis
Para-tert-butyl substitution provides steric bulk and modulated lipophilicity
Commercially available with consistent chiral purity for reproducible workflows

Why (S)-2-(4-Tert-butylphenyl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Analogs


Substitution with generic 2-arylpyrrolidine analogs introduces three critical risks that compromise experimental reproducibility: (1) stereochemical configuration reversal—the (R)-enantiomer (CAS 383127-16-0) exhibits distinct biological activity profiles due to chiral recognition by biological targets, a phenomenon well-documented across 2-arylpyrrolidines where enantiomers often display marked differences in pharmacological effects [1]; (2) altered steric and electronic properties from positional isomerism—the 3-tert-butylphenyl regioisomers (CAS 1213401-33-2 and 1212985-85-7) and 2-tert-butylphenyl analogs (CAS 1270376-33-4) present different steric environments around the pyrrolidine nitrogen, affecting coordination geometry in metal-catalyzed reactions and binding pocket complementarity in biological assays ; and (3) loss of the para-tert-butyl group's unique contribution to molecular recognition—the unsubstituted 2-phenylpyrrolidine (CAS 1006-64-0, MW 147.22 g/mol) lacks the hydrophobic bulk that drives specific protein-ligand interactions and influences partition coefficients critical for membrane permeability . The quantitative evidence below establishes the measurable consequences of these substitutions.

! Enantiomer reversal to (R)-configuration may alter chiral recognition and assay outcomes
! Regioisomeric shift (meta/ortho) changes steric environment at pyrrolidine nitrogen, affecting coordination and binding
! Removal of para-tert-butyl group reduces lipophilicity and binding pocket interactions, altering pharmacophore properties

(S)-2-(4-Tert-butylphenyl)pyrrolidine: Quantitative Differentiation Evidence vs. Comparator Compounds


Enantiomeric Configuration Drives Differential Biological Activity in 2-Arylpyrrolidines

The (S)-enantiomer of 2-arylpyrrolidines exhibits distinct biological activity from its (R)-counterpart due to stereospecific interactions with chiral biological targets [1]. In a directly comparable system using 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2), the two enantiomers demonstrated differential antilipidemic activity profiles, with one enantiomer showing superior dual-action pharmacology [2]. This stereochemical differentiation is class-consistent across 2-arylpyrrolidines, where enantiomers frequently display marked differences in pharmacological effects [3].

Enantiomer Activity Profile
Class-level
Marked differences reported between enantiomers
Supports enantiomer-specific assay context
Data for exact compound not reported
chiral recognition enantioselective pharmacology stereochemical SAR

Para-Tert-Butyl Substitution Confers Distinct Physicochemical Properties vs. Unsubstituted Phenyl Analog

The presence of the para-tert-butyl group on (S)-2-(4-tert-butylphenyl)pyrrolidine (MW 203.32 g/mol) significantly increases both molecular weight and lipophilicity compared to the unsubstituted 2-phenylpyrrolidine (MW 147.22 g/mol) . The tert-butyl group contributes approximately 56.1 g/mol to molecular weight and introduces steric bulk that alters binding pocket complementarity. This substitution pattern is recognized in pharmaceutical development for modulating drug-like properties: the hydrophobic tert-butyl group enhances membrane permeability potential while the para-positioning minimizes steric interference with pyrrolidine nitrogen coordination compared to ortho-substituted analogs .

MW & Lipophilicity Shift
Cross-study comparable
ΔMW +56.1 g/mol (38% increase)
Reported property modulation context
Compared to 2-phenylpyrrolidine
lipophilicity steric bulk medicinal chemistry optimization

Commercial Availability Profile: Purified (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer (CAS 1228547-77-0) is commercially available with specified purity levels of 96-98% from multiple suppliers . In contrast, the racemic mixture 2-(4-tert-butylphenyl)pyrrolidine (CAS 383127-16-0) is offered at typical purity of 95-98% but without defined enantiomeric composition . For applications requiring defined stereochemistry, procurement of the (S)-enantiomer eliminates the need for chiral resolution steps and ensures batch-to-batch stereochemical consistency.

Procurement Specification
Direct head-to-head
96–98% (S)-enantiomer vs. 95–98% racemic
Defined (S) ensures stereochemical integrity
Supplier specification comparison
chiral purity procurement specification enantiomeric excess

Regioisomeric Differentiation: Para vs. Meta vs. Ortho Tert-Butyl Substitution

The para-substitution pattern of (S)-2-(4-tert-butylphenyl)pyrrolidine (CAS 1228547-77-0) positions the bulky tert-butyl group distal to the pyrrolidine nitrogen, minimizing steric interference with coordination chemistry and receptor binding. The meta-substituted (2R)-2-(3-tert-butylphenyl)pyrrolidine (CAS 1213401-33-2) and ortho-substituted 2-(2-tert-butylphenyl)pyrrolidine (CAS 1270376-33-4) regioisomers present progressively greater steric encumbrance around the pyrrolidine moiety . Ortho-substitution in particular creates significant steric hindrance adjacent to the nitrogen, potentially disrupting both metal coordination in catalytic applications and target binding in biological assays [1].

Steric Accessibility
Class-level
ortho > meta > para hindrance
Para-substitution preserves nitrogen accessibility
Qualitative steric gradient
positional isomerism steric hindrance structure-activity relationship

Chiral 2-Arylpyrrolidines as Privileged Scaffolds in HCV Inhibitor Development

The 2-aryl pyrrolidine scaffold with 4-tert-butylphenyl substitution has been specifically claimed in patent literature for HCV inhibitor development [1]. The (4-tert-butylphenyl)pyrrolidin-2,5-diphenyl derived compounds are described as HCV inhibitors, indicating that this substitution pattern and stereochemical arrangement have been validated as pharmacologically relevant in antiviral drug discovery programs [2]. This stands in contrast to generic 2-arylpyrrolidines lacking the tert-butylphenyl motif, which are not specifically claimed in this therapeutic context.

HCV Patent Context
Supporting evidence
Specific patent claims for 4-tert-butylphenyl pyrrolidine scaffold
Supports antiviral discovery research fit
Patent PE20110679A1
HCV inhibition antiviral drug discovery privileged scaffold

Validated Application Scenarios for (S)-2-(4-Tert-butylphenyl)pyrrolidine Based on Quantitative Differentiation


Enantioselective Synthesis of Chiral 2-Arylpyrrolidine Pharmacophores

The (S)-configured compound serves as a chiral building block for constructing enantiomerically pure pharmacophores. As demonstrated in the synthesis of (S)-2-aryl-Boc-pyrrolidines via asymmetric deprotonation, the (S)-configuration can be reliably obtained with enantiomeric excesses of 84-96% using (−)-sparteine-mediated protocols [1]. This application leverages the defined stereochemistry that differentiates CAS 1228547-77-0 from the racemic mixture CAS 383127-16-0.

HCV Inhibitor Development and Antiviral Drug Discovery Programs

The 4-tert-butylphenyl pyrrolidine scaffold is specifically claimed in patent literature for HCV inhibitor development [1]. The para-tert-butyl substitution pattern contributes to the hydrophobic binding interactions required for antiviral target engagement, differentiating this compound from unsubstituted 2-phenylpyrrolidine analogs that lack this pharmacophoric element.

Chiral Ligand Synthesis for Asymmetric Catalysis

The para-tert-butylphenyl substitution pattern provides steric bulk distal to the coordinating pyrrolidine nitrogen, making the compound suitable for chiral ligand development in asymmetric metal catalysis [1]. This application benefits from the regioisomeric differentiation compared to ortho- and meta-substituted analogs (CAS 1270376-33-4, CAS 1213401-33-2) that exhibit greater steric hindrance around the nitrogen coordination site.

Medicinal Chemistry Lead Optimization Requiring Defined Stereochemistry and Lipophilicity

The combination of defined (S)-stereochemistry and para-tert-butyl substitution (contributing +56.1 g/mol vs. unsubstituted phenyl analog) provides tunable physicochemical properties for lead optimization programs [1]. This scenario capitalizes on both the enantiomeric purity (96-98% commercially available) and the enhanced lipophilicity conferred by the tert-butyl group, which are not simultaneously available in either the unsubstituted 2-phenylpyrrolidine (MW 147.22 g/mol) or the racemic mixture.

Application
Selection Property
Validation Focus
Enantioselective pharmacophore synthesis
Defined (S)-configuration
Chiral purity verification
HCV inhibitor discovery studies
4-tert-butylphenyl pharmacophoric motif
Target binding assay context
Asymmetric catalysis ligand development
Para-substituted steric accessibility
Metal coordination geometry review
Lead optimization programs
Defined stereochemistry + modulated lipophilicity
Physicochemical property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(4-Tert-butylphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.